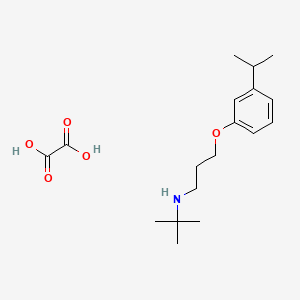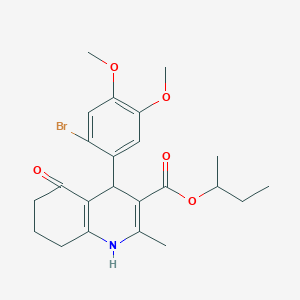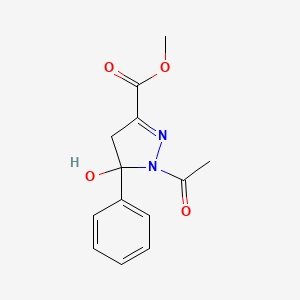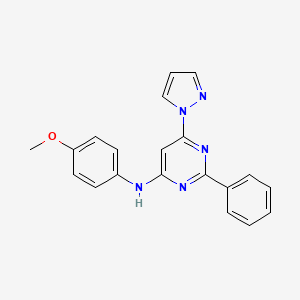
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tertiary amine that has a bulky tert-butyl group and a phenoxy group attached to the nitrogen atom. It is synthesized by a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate is not fully understood. However, studies have shown that it can act as a Lewis base and form complexes with metal ions. It has also been shown to promote the formation of carbon-carbon bonds in various reactions.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It has also been shown to have low mutagenicity and genotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. It also has a high melting point and is stable under normal laboratory conditions. However, its bulky tert-butyl group can make it difficult to use in certain reactions, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the study of its mechanism of action and its potential use as a ligand in catalysis. Additionally, the compound could be studied for its potential use as a building block for the synthesis of complex molecules or as a chiral auxiliary in asymmetric synthesis.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate involves the reaction of tert-butylamine with 3-isopropylphenol in the presence of a base such as sodium hydride. The resulting product is then reacted with 1-chloropropane to form the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity and is widely used in scientific research.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(3-isopropylphenoxy)-1-propanamine oxalate has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its potential use as a ligand in catalysis, as a reagent in organic synthesis, and as a building block for the synthesis of complex molecules. It has also been used as a chiral auxiliary in asymmetric synthesis and as a precursor for the synthesis of various drugs.
Propriétés
IUPAC Name |
2-methyl-N-[3-(3-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-13(2)14-8-6-9-15(12-14)18-11-7-10-17-16(3,4)5;3-1(4)2(5)6/h6,8-9,12-13,17H,7,10-11H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBMRFMBJAULDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(3-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)
![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)

![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941618.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)


